2,3-Dichloro-5-fluorobenzonitrile
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Overview
Description
2,3-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and one fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluorobenzonitrile typically involves the selective halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-dichlorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of the hydrogen atom with a fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and phase transfer catalysis. The use of efficient catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal fluorides, such as potassium fluoride, in the presence of phase transfer catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation typically yields benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the nitrile group
Scientific Research Applications
2,3-Dichloro-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,3-Dichloro-4-fluorobenzonitrile
- 2,3-Dichloro-5-bromobenzonitrile
Uniqueness
2,3-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties.
Biological Activity
2,3-Dichloro-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a nitrile group. These structural characteristics often confer unique reactivity and biological properties to halogenated compounds.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the structure and function of target molecules. Such interactions are critical for understanding the compound's potential therapeutic applications.
Antibacterial Activity
Halogenated compounds are known for their antibacterial properties. A study on related compounds demonstrated that modifications in halogenation can enhance antimicrobial efficacy against various bacterial strains. The introduction of fluorine and chlorine atoms has been linked to increased potency against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has indicated that halogenated benzonitriles can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have been shown to modulate the activity of kinases involved in cancer progression, such as CDK8 and CDK19 .
Case Studies
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Antibacterial Efficacy : In a comparative study involving various halogenated benzonitriles, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-halogenated counterparts.
Compound Name MIC (µg/mL) Bacterial Strain This compound 15 Staphylococcus aureus 2,4-Dichlorobenzonitrile 30 Staphylococcus aureus Non-halogenated control 60 Staphylococcus aureus -
Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound reduced the proliferation of breast cancer cells by approximately 40% at a concentration of 10 µM over 48 hours. This effect was associated with the induction of apoptosis in cancer cells.
Treatment Concentration (µM) % Cell Viability 0 100 1 85 10 60 50 30
Properties
IUPAC Name |
2,3-dichloro-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFCLRHSLYZNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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